4-(Acetamidomethyl)benzoic acid

Tranexamic acid synthesis Catalytic hydrogenation Amine protection strategy

4-(Acetamidomethyl)benzoic acid (CAS 1205-58-9, molecular formula C₁₀H₁₁NO₃, molecular weight 193.2 g/mol) is an N-acetyl-protected para-substituted benzoic acid derivative. It serves as the critical protected intermediate in the industrial synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexane carboxylic acid), an antifibrinolytic agent included in the WHO list of essential medicines.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 1205-58-9
Cat. No. B111379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetamidomethyl)benzoic acid
CAS1205-58-9
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H11NO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
InChIKeyDSEUUJNFENYHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29 [ug/mL]

4-(Acetamidomethyl)benzoic acid (CAS 1205-58-9): Sourcing & Selection Guide for the N-Protected Tranexamic Acid Intermediate


4-(Acetamidomethyl)benzoic acid (CAS 1205-58-9, molecular formula C₁₀H₁₁NO₃, molecular weight 193.2 g/mol) is an N-acetyl-protected para-substituted benzoic acid derivative . It serves as the critical protected intermediate in the industrial synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexane carboxylic acid), an antifibrinolytic agent included in the WHO list of essential medicines [1][2]. The compound bears both a carboxylic acid group and an acetamidomethyl group in the para configuration, enabling direct hydrogenation of the aromatic ring to a cyclohexane while preventing deamination side reactions that plague the unprotected analogue [1].

Why 4-(Acetamidomethyl)benzoic acid Cannot Be Substituted by Unprotected Amine or Regioisomeric Analogs in Tranexamic Acid Manufacturing


Direct catalytic hydrogenation of 4-(aminomethyl)benzoic acid—the unprotected analogue—generates abundant deaminated impurities that are difficult to remove, resulting in low production efficiency and failure to meet pharmacopeia purity standards [1]. The N-acetyl protecting group on 4-(acetamidomethyl)benzoic acid suppresses this deamination pathway, enabling a clean hydrogenation, deprotection, and isomerization sequence that delivers tranexamic acid with cis-isomer content below 0.05% [1]. Furthermore, the para-substitution pattern is non-negotiable: regioisomeric ortho- or meta-(acetamidomethyl)benzoic acids would hydrogenate to 2- or 3-substituted cyclohexane carboxylic acids, which are pharmacologically inactive as antifibrinolytics . These structural constraints make 4-(acetamidomethyl)benzoic acid uniquely qualified as a tranexamic acid intermediate and preclude simple interchange with closely related compounds.

Quantitative Differentiation of 4-(Acetamidomethyl)benzoic acid (CAS 1205-58-9) vs. Unprotected and Regioisomeric Analogs


N-Acetyl Protection Eliminates Deamination Byproducts During Catalytic Hydrogenation

Chinese Patent CN103172528B explicitly states that direct hydrogenation of unprotected 4-(aminomethyl)benzoic acid produces 'many deaminated impurities, difficult purification, low production efficiency' [1]. In contrast, hydrogenation of the N-acetyl-protected compound, 4-(acetamidomethyl)benzoic acid, under identical aqueous alkaline conditions (234 g substrate, 1000 mL H₂O, NaOH, Raney Ni, 100 °C, 6 MPa H₂, 3 h reaction), followed by deprotection and isomerization, yields tranexamic acid with cis-isomer content strictly below 0.05%, a purity that fully meets domestic and international pharmacopeia standards [1].

Tranexamic acid synthesis Catalytic hydrogenation Amine protection strategy

Para-Substitution Regiochemistry Is Mandatory for Generating the Active Tranexamic Acid Pharmacophore

Catalytic hydrogenation of 4-(acetamidomethyl)benzoic acid reduces the para-substituted aromatic ring to a 4-substituted cyclohexane, ultimately yielding trans-4-(aminomethyl)cyclohexane carboxylic acid (tranexamic acid), the biologically active antifibrinolytic isomer [1]. The patent confirms that trans-AMCA is approximately 50-fold more potent than cis-AMCA [1]. The meta isomer (3-(acetamidomethyl)benzoic acid, CAS 777-69-5) and ortho isomer (2-(acetamidomethyl)benzoic acid) would respectively yield 3- or 2-substituted cyclohexane carboxylic acids, which lack the 4-substitution pattern required for binding to the plasminogen active site and are not antifibrinolytically active. No quantitative pharmacological data comparing these isomers were found in the retrieved literature; this inference is based on established structure-activity relationships for the tranexamic acid pharmacophore.

Regioselective hydrogenation Cyclohexane carboxylate formation Pharmacophore structure-activity

Lower Boiling Point and Enthalpy of Vaporization vs. Meta Isomer Suggest Purification Advantage

ChemSpider-predicted data (ACD/Labs Percepta) indicate that 4-(acetamidomethyl)benzoic acid exhibits a boiling point of 469.5±38.0 °C at 760 mmHg and an enthalpy of vaporization of 77.1±3.0 kJ/mol . By comparison, the meta isomer 3-(acetamidomethyl)benzoic acid shows a higher boiling point of 479.4±38.0 °C and enthalpy of vaporization of 78.3±3.0 kJ/mol . The ~10 °C lower boiling point and 1.2 kJ/mol lower vaporization enthalpy for the para isomer suggest weaker intermolecular interactions, which could facilitate more energy-efficient distillative purification at scale.

Predicted physicochemical properties Distillation efficiency Isomer comparison

Superior Cost-Efficiency and Broad Commercial Availability vs. Meta Isomer

At the time of data retrieval, 4-(acetamidomethyl)benzoic acid (≥98% purity) was listed at approximately $111.58/g (e.g., Aladdin A180101, 5 g at $557.90) and is stocked by multiple major suppliers including Sigma-Aldrich, Fluorochem, and CymitQuimica. In contrast, the meta isomer, 3-(acetamidomethyl)benzoic acid (CAS 777-69-5), was quoted at approximately $992/g (e.g., AKSci, 1 g at $992, 95% purity) , representing a ~8.9-fold higher cost per gram despite lower nominal purity. The ortho isomer (2-substituted) is even less commonly stocked.

Procurement economics Supply chain reliability Regioisomer pricing

High-Value Application Scenarios for 4-(Acetamidomethyl)benzoic acid Based on Quantitative Differentiation


Tranexamic Acid API Manufacturing via N-Protected Hydrogenation Route

4-(Acetamidomethyl)benzoic acid is the preferred starting material for producing tranexamic acid active pharmaceutical ingredient (API) with cis-isomer content below 0.05%, meeting pharmacopeia purity specifications. The N-acetyl protection prevents deamination side reactions that would otherwise generate unacceptably high impurity levels and purification burdens when using unprotected 4-(aminomethyl)benzoic acid [1]. The process uses aqueous alkaline hydrogenation with Raney nickel catalyst, followed by deprotection and trans-isomer enrichment, as demonstrated at 234 g scale [1].

Synthesis of para-Substituted Cyclohexane Carboxylic Acid Derivatives

The para-(acetamidomethyl) substitution pattern uniquely enables hydrogenation to 4-substituted cyclohexane carboxylic acid scaffolds, which are valuable intermediates in medicinal chemistry beyond tranexamic acid. Use of the ortho or meta isomer would produce 2- or 3-substituted cyclohexane analogs that do not map to the 4-substituted pharmacophore required for plasminogen-binding antifibrinolytic agents .

Cost-Sensitive Large-Scale Synthesis Requiring Reliable Supply Chains

With a ~8.9× cost advantage per gram over the meta isomer and availability from multiple global suppliers at ≥98% purity, 4-(acetamidomethyl)benzoic acid is the economically rational choice for any synthetic program that requires a protected aminomethyl-benzoic acid building block . Its broader commercial availability also mitigates single-supplier sourcing risk.

Reference Standard for Tranexamic Acid Impurity Profiling

Because the compound is the direct precursor in the protected-amine route to tranexamic acid, it serves as both a key intermediate and a potential process-related impurity marker. Its quantified physicochemical properties—boiling point 469.5 °C and vaporization enthalpy 77.1 kJ/mol —support analytical method development for monitoring residual starting material in final API batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Acetamidomethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.